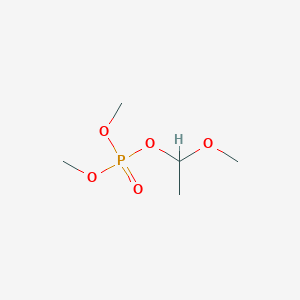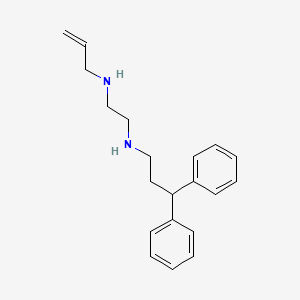
Lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide is an organosilicon compound that features a lithium cation and a complex silanide anion Organosilicon compounds are known for their unique properties, including thermal stability, chemical resistance, and versatility in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide typically involves the reaction of a lithium reagent with an appropriate silane precursor. One possible route is the reaction of lithium phenylsilanide with ethyl-(ethyl-phenyl-trimethylsilyloxysilyl) chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide can undergo various types of chemical reactions, including:
Substitution Reactions: The lithium cation can be replaced by other cations, such as sodium or potassium, through metathesis reactions.
Oxidation Reactions: The silanide anion can be oxidized to form silanol or siloxane derivatives.
Reduction Reactions: The compound can act as a reducing agent in certain organic transformations.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkali metal halides and organometallic compounds.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are typically used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Substitution Reactions: New organosilicon compounds with different cations.
Oxidation Reactions: Silanol or siloxane derivatives.
Reduction Reactions: Reduced organic products and silane derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-silicon bonds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its role in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as silicone polymers and resins.
Mécanisme D'action
The mechanism of action of lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide involves the interaction of the lithium cation and the silanide anion with various substrates. The lithium cation can coordinate with electron-rich sites, while the silanide anion can participate in nucleophilic attacks on electrophilic centers. These interactions facilitate the formation of new chemical bonds and the transformation of organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium phenylsilanide
- Ethyltrimethylsilane
- Phenyltrimethylsilane
Comparison
Lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide is unique due to its complex structure, which combines multiple functional groups. This complexity allows for a wider range of chemical reactivity and potential applications compared to simpler organosilicon compounds. Its ability to participate in both nucleophilic and electrophilic reactions makes it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
823207-32-5 |
|---|---|
Formule moléculaire |
C19H29LiOSi3 |
Poids moléculaire |
364.7 g/mol |
Nom IUPAC |
lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide |
InChI |
InChI=1S/C19H29OSi3.Li/c1-6-21(18-14-10-8-11-15-18)23(7-2,20-22(3,4)5)19-16-12-9-13-17-19;/h8-17H,6-7H2,1-5H3;/q-1;+1 |
Clé InChI |
YKIUJSXZZIDYFL-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC[Si-](C1=CC=CC=C1)[Si](CC)(C2=CC=CC=C2)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


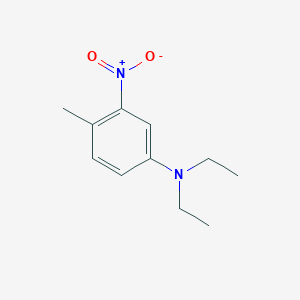
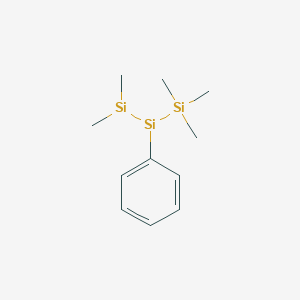
![Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]-](/img/structure/B14224338.png)

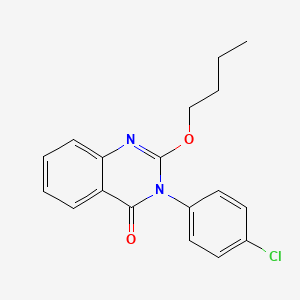

![Methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate](/img/structure/B14224359.png)
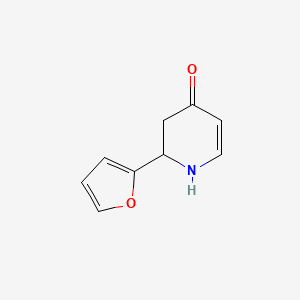
![2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14224367.png)
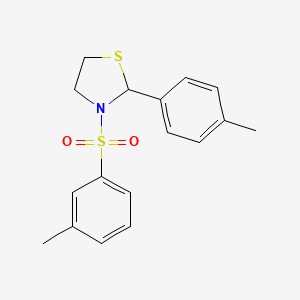
![2-[6-(2-Hydroxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224382.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(pyridin-2-yl)methanone](/img/structure/B14224383.png)
